N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
This compound (CAS: 1775338-33-4) features a pyrimido[1,6-a]azepine core fused with a 1,3-dioxo group and substituted with a 5-methyl-1,2,4-oxadiazole ring at position 4. The acetamide moiety at position 2 is linked to a 2,4-dimethylphenyl group. The 1,2,4-oxadiazole ring is a common pharmacophore in drug design due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-13-8-9-16(14(2)11-13)24-18(28)12-27-21(29)19(20-23-15(3)31-25-20)17-7-5-4-6-10-26(17)22(27)30/h8-9,11H,4-7,10,12H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBMKLTXXCDLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimido[1,6-a]azepine core, followed by the introduction of the oxadiazole ring and the acetamide group. Common reagents and conditions include:
Starting Materials: 2,4-dimethylaniline, acetic anhydride, and various heterocyclic precursors.
Reaction Conditions: Refluxing in organic solvents such as dichloromethane or toluene, with catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization for scale-up, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings or heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Structural Analog with Ethyl-Substituted Oxadiazole
Compound : N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimido[1,6-a]azepin-2-yl]acetamide (CAS: 1775444-16-0)
- Key Difference : The oxadiazole substituent is ethyl (C2H5) instead of methyl (CH3).
- Molecular Formula : C23H27N5O4 (vs. C22H25N5O4 for the methyl variant).
- This substitution may alter pharmacokinetics, such as metabolic stability or cytochrome P450 interactions .
Pyridinyl-Oxadiazole-Acetamide Derivatives
Compounds : 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted phenyl)acetamides
- Key Differences :
- A thioether (-S-) linker connects the oxadiazole and acetamide groups.
- Pyridinyl replaces the pyrimidoazepine core.
- Impact: The thioether may increase metabolic susceptibility compared to the direct C–N bond in the target compound.
Pyridazinone-Acetamide Derivatives
Compound : Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]
- Key Differences: Pyridazinone replaces the pyrimidoazepine core. A dihydro-pyridazinone ring introduces partial saturation.
- The absence of a fused azepine ring may limit interactions with hydrophobic binding sites .
Triazole-Sulfanyl-Acetamide Analog
Compound : N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenylpyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 692737-11-4)
- Key Differences :
- 1,2,4-Triazole replaces the oxadiazole ring.
- A sulfanyl (-S-) linker and 2,6-dimethylphenyl group are present.
- The 2,6-dimethylphenyl group introduces greater steric hindrance than 2,4-dimethyl, possibly reducing binding affinity to certain receptors .
Data Tables
Table 1. Structural and Molecular Comparison
Table 2. Functional Group Impact
| Feature | Target Compound | Ethyl Analog | Pyridinyl-Oxadiazole |
|---|---|---|---|
| Core Rigidity | High (fused rings) | High | Moderate |
| Solubility | Low (lipophilic core) | Very Low | Moderate (thioether) |
| Metabolic Stability | High (oxadiazole) | Moderate (ethyl) | Low (thioether) |
Research Implications
- Structure-Activity Relationships (SAR) : The ethyl/methyl substitution on oxadiazole highlights the balance between lipophilicity and solubility. Smaller substituents (e.g., methyl) may optimize bioavailability for central nervous system targets .
- Synthetic Challenges: The pyrimidoazepine core likely requires multi-step synthesis, similar to methods described for pyridazinones (e.g., azide coupling ) or pyrimido-pyrimidinones .
- Biological Targets : Oxadiazole-containing compounds often target enzymes like HDACs or kinases , while pyrimidoazepines may interact with G-protein-coupled receptors due to their fused ring system.
Biological Activity
N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Aromatic rings : Contributing to its lipophilicity and potential for interacting with biological targets.
- Oxadiazole moiety : Known for its role in enhancing pharmacological properties.
- Pyrimido[1,6-a]azepine core : Associated with various biological activities including anticancer properties.
Research indicates that compounds containing oxadiazole and pyrimido derivatives often exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms may involve:
- Inhibition of key enzymes : Such as those involved in cell proliferation and survival.
- Modulation of signaling pathways : Targeting pathways like EGFR and Src kinases which are crucial in cancer progression.
Anticancer Activity
In studies evaluating the anticancer potential of similar compounds:
-
Cell Line Studies : The compound was tested against several cancer cell lines including:
- HEPG2 (liver cancer)
- MCF7 (breast cancer)
- SW1116 (colon cancer)
- Mechanism-Based Approaches : The oxadiazole derivatives have been noted to disrupt cellular functions leading to apoptosis. For instance:
Comparative Analysis of Biological Activity
| Compound Name | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(2,4-dimethylphenyl)-... | HEPG2 | 1.18 ± 0.14 | |
| Similar Oxadiazole Derivative | MCF7 | 0.67 | |
| Another Pyrimido Compound | SW1116 | 0.80 |
Case Studies
Several case studies have documented the efficacy of compounds similar to N-(2,4-dimethylphenyl)-... in preclinical settings:
- Study on Multicellular Spheroids : A novel compound was identified through screening that showed enhanced cytotoxicity against multicellular spheroids compared to monolayer cultures. This suggests a more realistic model for testing anticancer drugs .
- Inhibition Studies : Inhibitory effects on EGFR and Src were observed with certain derivatives leading to reduced cell viability in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
